Methyl 5,5,5-trifluoro-4-nitropentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-nitropentanoate, also known as MTFNP, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a characteristic odor and a melting point of -59.2°C. MTFNP has a molecular weight of 258.09 g/mol, and its molecular formula is C5H6F3NO3. MTFNP has been used in a variety of scientific applications, including organic synthesis, biochemistry, and drug discovery.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5,5,5-trifluoro-4-nitropentanoate involves the reaction of 5,5,5-trifluoro-4-nitropentanoic acid with methanol in the presence of a catalyst.
Starting Materials
5,5,5-trifluoro-4-nitropentanoic acid, Methanol, Catalyst
Reaction
Step 1: Add 5,5,5-trifluoro-4-nitropentanoic acid and methanol to a reaction flask., Step 2: Add a catalyst to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Allow the reaction mixture to cool to room temperature., Step 5: Extract the product with a suitable solvent., Step 6: Purify the product by recrystallization or column chromatography.
Mechanism Of Action
Methyl 5,5,5-trifluoro-4-nitropentanoate is a volatile liquid that is readily absorbed through the skin and respiratory system. Once absorbed, it is rapidly metabolized in the liver and excreted in the urine. It is thought to act as a proton donor, making it useful for a variety of biochemical reactions.
Biochemical And Physiological Effects
Methyl 5,5,5-trifluoro-4-nitropentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, leading to decreased levels of triglycerides and cholesterol in the blood. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to decreased levels of inflammation.
Advantages And Limitations For Lab Experiments
Methyl 5,5,5-trifluoro-4-nitropentanoate is a useful reagent for a variety of laboratory experiments. It is easy to synthesize, and the reaction is typically high yielding. It is also relatively stable, and the reaction can be carried out in an inert atmosphere. However, it is a volatile liquid and must be handled with care. It can also be toxic if inhaled or absorbed through the skin.
Future Directions
Methyl 5,5,5-trifluoro-4-nitropentanoate has a wide range of potential applications in scientific research. It could be used to synthesize novel compounds with potential therapeutic effects. It could also be used to study enzyme reactions, as well as to synthesize peptides and proteins. Additionally, it could be used to study the effects of fatty acid metabolism and prostaglandin synthesis on various physiological processes. Finally, it could be used in the development of new methods for organic synthesis.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-nitropentanoate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. It has been used as a reagent in organic synthesis, to synthesize various compounds such as esters, amides, and nitriles. In biochemistry, it has been used to study enzyme reactions and to synthesize peptides and proteins. In drug discovery, it has been used to synthesize novel compounds with potential therapeutic effects.
properties
IUPAC Name |
methyl 5,5,5-trifluoro-4-nitropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO4/c1-14-5(11)3-2-4(10(12)13)6(7,8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIGTAERQZZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560081 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5,5-trifluoro-4-nitropentanoate | |
CAS RN |
124737-12-8 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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